N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of N-fluoro reagents typically involves the reaction of chloropyridines with fluorinating agents. For instance, compounds similar to N-Fluoro-3,5-dichloropyridinium tetrafluoroborate, like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, are synthesized from reactions involving chlorinated precursors and fluorine or fluorine sources in the presence of boron trifluoride (BF3) (Banks et al., 2003).
Molecular Structure Analysis
The molecular structure of N-fluoro reagents is characterized by the presence of a positively charged nitrogen atom adjacent to a fluorine atom, with the tetrafluoroborate ion acting as a counterion. This structure is crucial for the reagent's electrophilic character, enabling the fluorine atom to be transferred to aromatic substrates efficiently.
Chemical Reactions and Properties
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is primarily used for the fluorination of aromatic compounds. It acts as an electrophilic fluorinating agent, transferring the fluorine atom to aromatic rings through electrophilic aromatic substitution mechanisms. This reagent has been shown to facilitate the quantitative fluorination of substrates like benzene, chlorobenzene, and nitrobenzene, offering a versatile tool for introducing fluorine into complex organic molecules (Banks et al., 2003).
Scientific Research Applications
N-F fluorinating reagents are valuable for quantitatively fluorinating aromatic substrates like benzene, chlorobenzene, nitrobenzene, and meth, as demonstrated in research on 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate (Banks et al., 2003).
These reagents are effective in selectively fluorinating polycyclic aromatics, converting naphthalene, phenanthrene, and pyrene to their fluorinated counterparts (Stavber & Zupan, 1996).
N-fluoroquinuclidinium salts, closely related to N-Fluoro-3,5-dichloropyridinium tetrafluoroborate, are useful for applications in fluorescence detection, spectroscopy, and ionization (Banks & Besheesh, 1996).
These reagents are versatile for fluorinating aromatic rings, olefins, dienol acetates, and enol ethers (Poss & Shia, 1999).
They also facilitate the fluorination of dibenzofuran, diphenylether, and biphenyl, with a preference for ortho and para positions (Zupan, Iskra, & Stavber, 1996).
The reagents are effective in transferring fluorine to cinchona alkaloids, which has implications in enantioselective synthesis (Baudequin et al., 2003).
They can also introduce a fluorine atom into organic molecules across phenyl-substituted carbon-carbon double bonds, enabling fluorofunctionalization of alkenes under mild conditions (Stavber et al., 1995).
These fluorinating reagents vary in reactivity, with some requiring elevated temperatures for oxidation (Zupan, Iskra, & Stavber, 1995).
properties
IUPAC Name |
3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOZZINSSHTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371979 | |
Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
CAS RN |
109705-15-9 | |
Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 109705-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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